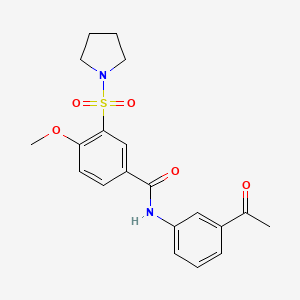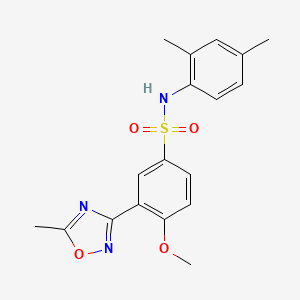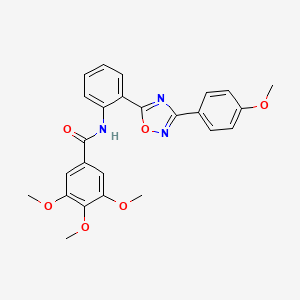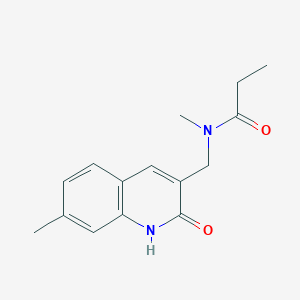
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of oxadiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not well understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific targets in cells. This compound has been found to bind to DNA, which may explain its potential use as an anticancer agent. Moreover, this compound has been shown to inhibit the growth of various microorganisms, suggesting that it may act by disrupting their cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases. Moreover, this compound has been found to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Additionally, this compound has been shown to inhibit the growth of various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its excellent fluorescent properties, which make it a useful tool for imaging and detection of biological molecules. Moreover, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One of the areas of interest is the development of new sensors based on this compound for the detection of various analytes. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential use as an anticancer and antimicrobial agent. Additionally, the development of new derivatives of this compound with improved properties may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the condensation of 3-phenyl-1,2,4-oxadiazol-5-amine with 3-nitrobenzoyl chloride in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess excellent fluorescent properties, making it a useful tool for imaging and detection of biological molecules. This compound has also been investigated for its potential use as a sensor for detecting various analytes such as metal ions, amino acids, and proteins. Moreover, this compound has been studied for its antimicrobial and anticancer properties.
Propriétés
IUPAC Name |
N-(3-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-15(18-13-7-4-8-14(11-13)21(23)24)9-10-16-19-17(20-25-16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPODYFPIEOUKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)





